REACTION_SMILES
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[BH3:16].[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH3:13][S:14][CH3:15].[Cl:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH2:7])[cH:8][c:9]([CH2:11][OH:12])[cH:10]1>>[Cl:1][c:2]1[cH:3][c:4]([CH2:5][NH2:7])[cH:8][c:9]([CH2:11][OH:12])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cc(Cl)cc(CO)c1
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Name
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Type
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product
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Smiles
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NCc1cc(Cl)cc(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |